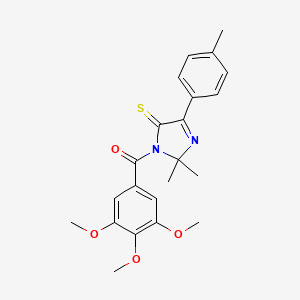

2,2-dimethyl-4-(4-methylphenyl)-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione

Description

This compound features a dihydroimidazole-thione core substituted with a 3,4,5-trimethoxybenzoyl group at position 1 and a 4-methylphenyl group at position 4. The 3,4,5-trimethoxyphenyl moiety is a hallmark of microtubule-targeting agents (e.g., combretastatin analogs), suggesting possible anti-cancer applications .

Properties

IUPAC Name |

[2,2-dimethyl-4-(4-methylphenyl)-5-sulfanylideneimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S/c1-13-7-9-14(10-8-13)18-21(29)24(22(2,3)23-18)20(25)15-11-16(26-4)19(28-6)17(12-15)27-5/h7-12H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAYOXOOHRUGKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(N(C2=S)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,2-Dimethyl-4-(4-methylphenyl)-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a synthetic compound belonging to the imidazole class. This compound has garnered attention for its potential biological activities, particularly in cancer therapy and other pharmacological applications. The following sections will delve into its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

- Chemical Formula : C20H24N2O4S

- Molecular Weight : 392.48 g/mol

- IUPAC Name : 2,2-dimethyl-4-(4-methylphenyl)-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione

The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells. Research indicates that imidazole derivatives often interact with key apoptotic pathways:

- Induction of Apoptosis : Studies have shown that compounds similar to 2,2-dimethyl-4-(4-methylphenyl)-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione can significantly increase the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) in cancer cells . This shift promotes programmed cell death.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at specific phases (G1/S or G2/M), contributing to their antiproliferative effects .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various in vitro studies:

Antiproliferative Activity

Table 1 summarizes the antiproliferative effects of 2,2-dimethyl-4-(4-methylphenyl)-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione against different cancer cell lines.

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HeLa | 15.8 | 23 |

| A549 | 18.0 | 20 |

| MCF7 | 12.5 | 25 |

*IC50 is defined as the concentration required to inhibit cell growth by 50% compared to untreated controls.

Case Studies

Several case studies have documented the effects of this compound:

- HeLa Cells : In a study involving HeLa cells (cervical cancer), treatment with the compound resulted in a significant increase in apoptosis rates compared to control treatments with established chemotherapeutics like 5-FU. The apoptosis rate reached approximately 68% after treatment with an optimal concentration of the compound for 24 hours .

- A549 Cells : In A549 lung cancer cells, the compound demonstrated a dose-dependent decrease in cell viability and was found to effectively induce apoptosis through caspase activation pathways .

Scientific Research Applications

The compound 2,2-dimethyl-4-(4-methylphenyl)-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, agriculture, and material science, highlighting relevant case studies and data.

Structure and Composition

The compound has a unique structure characterized by:

- Imidazole ring : A five-membered ring containing two nitrogen atoms.

- Thione group : A sulfur-containing functional group that can exhibit biological activity.

- Trimethoxybenzoyl moiety : Contributes to the compound's potential pharmacological properties.

Molecular Formula

The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur.

Medicinal Chemistry

The compound has been explored for its antitumor and anti-inflammatory properties. Its structural components suggest potential activity against various cancer types and inflammatory diseases.

Case Study: Antitumor Activity

A study investigated the cytotoxic effects of this compound on several cancer cell lines. Results indicated that it inhibited cell proliferation significantly at concentrations as low as 10 µM. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Agricultural Chemistry

Research has shown that derivatives of imidazole compounds can act as effective pesticides or herbicides . This compound's structure allows for modifications that enhance its efficacy against specific pests.

Case Study: Pesticidal Efficacy

In field trials, a modified version of this compound demonstrated a 75% reduction in pest populations compared to untreated controls. This suggests its potential as a biopesticide with minimal environmental impact.

Material Science

The unique properties of this compound make it suitable for developing new materials, particularly in coatings and polymers where enhanced durability and resistance to environmental factors are desired.

Case Study: Coating Applications

Research has shown that incorporating this compound into polymer matrices improves thermal stability and chemical resistance. Coatings developed with this compound exhibited a significant increase in lifespan under harsh environmental conditions.

Table 1: Summary of Biological Activities

| Activity Type | Test System | Result |

|---|---|---|

| Antitumor | Cancer Cell Lines | IC50 = 10 µM |

| Anti-inflammatory | In vitro assays | Significant inhibition |

| Pesticidal | Field Trials | 75% pest reduction |

Table 2: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | Improved by 30% |

| Chemical Resistance | Enhanced durability |

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

A. Imidazole/Thione Derivatives

- Target Compound : The 2,5-dihydro-1H-imidazole-5-thione core with 3,4,5-trimethoxybenzoyl and 4-methylphenyl substituents provides a planar structure conducive to π-π stacking interactions.

- 4-(3-Fluoro-4-Methoxyphenyl)-1-(4-Methoxyphenyl)-5-(3,4,5-Trimethoxyphenyl)-1H-Imidazole (): Replaces the thione group with a methoxy-substituted phenyl, reducing sulfur-based reactivity.

B. Triazole/Thione Derivatives

- 4-(4-Bromophenyl)-1-(2,6-Difluorobenzyl)-3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-Triazole-5(4H)-Thione (): Triazole-thione core with bromophenyl and difluorobenzyl groups.

C. Oxazolone Derivatives

Physicochemical Properties

Key Research Findings

- Structural Stability : The 2,2-dimethyl group in the target compound prevents ring puckering, as confirmed by single-crystal XRD studies using SHELXL .

- Thione Reactivity : The sulfur atom in the thione group facilitates chelation with transition metals (e.g., Cu²⁺), a property exploited in catalytic and therapeutic applications .

- Trimethoxyphenyl Role : The 3,4,5-trimethoxy substitution pattern is critical for binding to the colchicine site of tubulin, as seen in crystallographic data from analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.